5-bromo-3-isopropyl-2-methyl-2H-indazole
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Overview
Description
5-bromo-3-isopropyl-2-methyl-2H-indazole: is a chemical compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol . It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-bromo-3-isopropyl-2-methyl-2H-indazole involves several steps :
Acyl Chlorination: The starting material, 2-fluoro-5-bromobenzoic acid, is reacted with thionyl chloride to form an acyl chloride intermediate.
Grignard Reaction: The acyl chloride intermediate is then reacted with an isopropyl Grignard reagent to form a tertiary alcohol.
Hydrazine Hydrate Reaction: The tertiary alcohol is treated with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-isopropyl-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-bromo-3-isopropyl-2-methyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Biological Research: The compound is used in studies related to cell cycle regulation and signal transduction pathways.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-isopropyl-2-methyl-2H-indazole involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits certain kinases by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways.
Cell Cycle Regulation: It interferes with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-3-isopropyl-indazole
- 5-bromo-3-isopropyl-2-methyl-1H-indazole
- 5-chloro-3-isopropyl-2-methyl-2H-indazole
Uniqueness
5-bromo-3-isopropyl-2-methyl-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-bromo-2-methyl-3-propan-2-ylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)13-14(11)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLZIRVIFVPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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